N-((1-Decanoylpyrrolidin-2-yl)methyl)decanamide
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Overview
Description
N-((1-Decanoylpyrrolidin-2-yl)methyl)decanamide: is a synthetic organic compound with the molecular formula C25H48N2O2. It is characterized by the presence of a pyrrolidine ring substituted with a decanoyl group and a decanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Decanoylpyrrolidin-2-yl)methyl)decanamide typically involves the following steps:
Formation of Pyrrolidine Derivative: The initial step involves the preparation of a pyrrolidine derivative. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Acylation Reaction: The pyrrolidine derivative is then subjected to an acylation reaction with decanoyl chloride in the presence of a base such as triethylamine. This step introduces the decanoyl group onto the pyrrolidine ring.
Amidation Reaction: The final step involves the reaction of the acylated pyrrolidine derivative with decanamide under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
N-((1-Decanoylpyrrolidin-2-yl)methyl)decanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and pyrrolidine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or pyrrolidine derivatives.
Scientific Research Applications
N-((1-Decanoylpyrrolidin-2-yl)methyl)decanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-((1-Decanoylpyrrolidin-2-yl)methyl)decanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-((1-Decanoylpyrrolidin-2-yl)methyl)octanamide
- N-((1-Decanoylpyrrolidin-2-yl)methyl)hexanamide
- N-((1-Decanoylpyrrolidin-2-yl)methyl)butanamide
Uniqueness
N-((1-Decanoylpyrrolidin-2-yl)methyl)decanamide is unique due to its specific structural features, including the presence of a decanoyl group and a decanamide moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
61797-93-1 |
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Molecular Formula |
C25H48N2O2 |
Molecular Weight |
408.7 g/mol |
IUPAC Name |
N-[(1-decanoylpyrrolidin-2-yl)methyl]decanamide |
InChI |
InChI=1S/C25H48N2O2/c1-3-5-7-9-11-13-15-19-24(28)26-22-23-18-17-21-27(23)25(29)20-16-14-12-10-8-6-4-2/h23H,3-22H2,1-2H3,(H,26,28) |
InChI Key |
FXTTVJMMKUEDAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)NCC1CCCN1C(=O)CCCCCCCCC |
Origin of Product |
United States |
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